N-hydroxyquinoline-2-carboxamide

Metallacrown Coordination chemistry Supramolecular topology

N-Hydroxyquinoline-2-carboxamide (CAS 37137-42-1), also known as quinoline-2-hydroxamic acid (QuinHA) or quinaldinohydroxamic acid, is a heteroaromatic hydroxamic acid with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol. The compound belongs to the quinoline carboxamide subclass and features a hydroxamic acid (-CONHOH) moiety directly attached to the C2 position of the quinoline ring.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 37137-42-1
Cat. No. B1620221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxyquinoline-2-carboxamide
CAS37137-42-1
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(=O)NO
InChIInChI=1S/C10H8N2O2/c13-10(12-14)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,14H,(H,12,13)
InChIKeyRLBGLCXAYWCPDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxyquinoline-2-carboxamide (CAS 37137-42-1): Chemical Identity, Hydroxamic Acid Class, and Core Structural Features for Procurement Decisions


N-Hydroxyquinoline-2-carboxamide (CAS 37137-42-1), also known as quinoline-2-hydroxamic acid (QuinHA) or quinaldinohydroxamic acid, is a heteroaromatic hydroxamic acid with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol [1]. The compound belongs to the quinoline carboxamide subclass and features a hydroxamic acid (-CONHOH) moiety directly attached to the C2 position of the quinoline ring [2]. Single-crystal X-ray diffraction confirms that it crystallizes as a monohydrate in the keto tautomeric form, with the quinoline-hydroxamate core exhibiting near-planarity (maximum deviation from the mean plane = 0.062 Å) [3]. This compound serves as a versatile ligand for metallacrown synthesis, a validated fragment hit in crystallographic screening campaigns, and a scaffold for derivative design in medicinal chemistry programs targeting histone deacetylases (HDACs), lactate dehydrogenase (LDH), and carbonic anhydrases [4][5][6].

Why N-Hydroxyquinoline-2-carboxamide Cannot Be Simply Replaced by Other Hydroxamic Acids: Structural and Functional Differentiation


While hydroxamic acids as a class share the -CONHOH metal-chelating pharmacophore, N-hydroxyquinoline-2-carboxamide (QuinHA) differs fundamentally from simpler aromatic hydroxamic acids such as benzohydroxamic acid (BHA) or salicylhydroxamic acid (SHA) in three critical aspects. First, the quinoline ring introduces an endocyclic nitrogen atom capable of participating in metal coordination and hydrogen-bonding networks, which is absent in BHA and SHA [1]. Second, single-crystal structural analysis reveals that QuinHA is locked in the keto tautomeric form with a nearly planar geometry (max. deviation 0.062 Å), a feature that pre-organizes the ligand for specific metallacrown topologies; by contrast, many hydroxamic acids exhibit tautomeric equilibria that complicate coordination outcomes [2]. Third, the extended π-system of the quinoline ring enables π-π stacking interactions (intercentroid distance = 3.887 Å in the crystal lattice) and shifts the ligand-centered electronic states into the visible range, which directly impacts photophysical sensitization of lanthanide ions—a property not achievable with simpler phenyl-ring hydroxamic acids [2][3]. These structural distinctions translate into quantifiable differences in metallacrown architecture, NIR emission efficiency, and biological target engagement, as detailed in the evidence below.

N-Hydroxyquinoline-2-carboxamide: Quantitative Comparator Evidence for Scientific Selection and Procurement


Metallacrown Architecture: QuinHA vs. PicHA Direct Head-to-Head Topology Comparison

Under identical Cu(II) complexation conditions, N-hydroxyquinoline-2-carboxamide (QuinHA) and picolinehydroxamic acid (PicHA) produce fundamentally different metallacrown architectures. QuinHA yields a discrete pentanuclear [Cu₅(QuinHA-2H)₄(NO₃)(DMSO)₄](NO₃) complex with a 12-MC-4 metallacrown topology in which four Cu(II) ions and four doubly deprotonated QuinHA ligands form the macrocyclic cavity, and a fifth Cu(II) ion occupies the central cavity coordinated by four hydroximate oxygen atoms [1]. In contrast, PicHA forms a dimeric decanuclear [Cu₁₀(PicHA-2H)₈(H₂O)₄(ClO₄)₃](ClO₄)·4H₂O structure based on two collapsed 12-MC-4 fragments united by two capping Cu(II) ions [1]. The solution equilibria studies further demonstrated that the MC topology and stability constants (log β) are directly dependent on the heteroaromatic ligand structure [1].

Metallacrown Coordination chemistry Supramolecular topology

NIR Sensitization Efficiency: Zn₁₆Ln(quinHA)₁₆ Achieves 100% NdIII Sensitization, Outperforming picHA and pyzHA Analogues

In a systematic head-to-head comparison of Zn₁₆Ln(HA)₁₆ 'encapsulated sandwich' metallacrowns (Ln = YbIII, ErIII, NdIII) assembled with five different hydroximate ligands, the quinHA²⁻-based complexes consistently demonstrated superior NIR photophysical performance. For NdIII, the sensitization efficiency (ηsens) reached 100% in Zn₁₆Nd(quinHA)₁₆—meaning every photon absorbed by the ligand is transferred to the NdIII ion [1]. The total LnIII-centered quantum yields (QLLn) were highest for Zn₁₆Ln(quinHA)₁₆ among all five ligand systems studied, both in the solid state and in CD₃OD solution [1]. The close energetic proximity of the triplet (T₁ = 24,150 cm⁻¹, 414 nm) and intra-ligand charge transfer (ILCT = 19,685 cm⁻¹, 508 nm) states in Zn₁₆Ln(quinHA)₁₆ was identified as the mechanistic basis for this superior sensitization, a feature not optimally matched in picHA²⁻, pyzHA²⁻, napHA²⁻, or quinoHA²⁻ analogues [1].

NIR luminescence Lanthanide sensitization Metallacrown photophysics

Keto Tautomer Lock and Near-Planarity: Structural Basis for Predictable Metal Coordination Geometry

Single-crystal X-ray diffraction analysis of N-hydroxyquinoline-2-carboxamide monohydrate (C₁₀H₈N₂O₂·H₂O) establishes that the compound exists exclusively in the keto tautomeric form in the solid state, with the hydroxamic acid moiety adopting the -CO-NH-OH configuration rather than the imidic acid (-C(OH)=N-OH) tautomer [1]. The molecule exhibits a nearly planar structure with a maximum deviation of only 0.062(1) Å from the mean plane; only the hydroxy H atom deviates significantly [1]. In the crystal lattice, π-π stacking between the quinoline aromatic rings occurs with an intercentroid distance of 3.887(1) Å, and intermolecular O-H···O hydrogen bonds organize the crystal into columns along the b-axis [1]. This locked planar keto configuration stands in contrast to many hydroxamic acids (e.g., benzohydroxamic acid) that can exhibit keto-enol tautomerism, introducing conformational ambiguity in coordination chemistry applications.

Crystal engineering Hydroxamic acid tautomerism Pre-organization

Validated Crystallographic Fragment Hit Against SARS-CoV-2 NSP13 Helicase: PDB 5RLS

N-Hydroxyquinoline-2-carboxamide (code: Z59181945, PDB ligand ID: VWG) was identified as a crystallographic fragment hit against the SARS-CoV-2 non-structural protein 13 (NSP13) helicase in a large-scale PanDDA fragment screening campaign at the Diamond Light Source XChem facility [1][2]. The crystal structure (PDB 5RLS, resolution 2.278 Å) reveals the compound bound to NSP13, which is one of the most conserved and essential viral proteins across coronaviruses [1]. This fragment was among 65 fragment hits identified across 52 datasets in the screening campaign, which probed two 'druggable' pockets on the helicase surface [1]. The co-crystal structure provides direct experimental validation of target engagement and a structural starting point for structure-guided optimization of antiviral agents.

Fragment-based drug discovery SARS-CoV-2 Antiviral crystallography

Ames Mutagenicity Profile: Documented Positive Response in TA98 and TA100 Strains

N-Hydroxyquinoline-2-carboxamide has been experimentally demonstrated to be mutagenic in the Salmonella typhimurium reverse mutation assay (Ames test), showing positive responses in strains TA98 and TA100, as well as in Escherichia coli strain WP2 uvrA . This mutagenicity profile is consistent with the quinoline scaffold, which is known to require metabolic activation to exert genotoxic effects. The compound has additionally been characterized as an inducer of sulfation and forms conjugates with glutathione and other organic acids, indicating Phase II metabolic processing . This documented genotoxicity profile is a critical safety parameter that distinguishes it from non-mutagenic hydroxamic acid alternatives and mandates appropriate handling procedures.

Genetic toxicology Safety assessment Ames test

LDH Inhibitor Scaffold: Patent-Backed Differentiation for Anticancer Drug Discovery Programs

The international patent application WO2023138674A1 specifically claims N-hydroxyquinoline carboxamide compounds—including N-hydroxyquinoline-2-carboxamide and its derivatives—as inhibitors of lactate dehydrogenase (LDH), a key enzyme in the metabolic reprogramming of cancer cells (the Warburg effect) [1]. The patent discloses these compounds for use in treating cancer, autoimmune diseases, and other LDH-associated conditions [1]. This patent coverage places QuinHA within a commercially validated chemical space distinct from generic hydroxamic acids. While the parent compound itself serves as a reference scaffold, 8-substituted quinoline-2-carboxamide derivatives have demonstrated nanomolar HDAC inhibitory activity (e.g., compound 21g, IC₅₀ = 0.050 µM, exhibiting 3-fold greater potency than vorinostat at IC₅₀ = 0.137 µM) [2], confirming the productive derivatization potential of the quinoline-2-carboxamide core.

Lactate dehydrogenase Cancer metabolism Patent landscape

N-Hydroxyquinoline-2-carboxamide: High-Value Research and Industrial Application Scenarios Based on Verified Quantitative Evidence


Metallacrown Synthesis: Targeted Assembly of Pentanuclear 12-MC-4 Cu(II) Complexes

N-Hydroxyquinoline-2-carboxamide (QuinHA) is the ligand of choice for researchers requiring predictable access to discrete pentanuclear Cu(II) 12-MC-4 metallacrown architectures. As demonstrated by Ostrowska et al. (2019), QuinHA directs the formation of [Cu₅(QuinHA-2H)₄(NO₃)(DMSO)₄](NO₃) with a central Cu(II) ion occupying the metallacrown cavity, whereas the closely related ligand PicHA yields a fundamentally different dimeric decanuclear structure under comparable conditions [1]. The structurally authenticated keto tautomer and near-planar geometry (max. deviation 0.062 Å) of QuinHA [2] provide a predictable coordination scaffold, and the availability of the published crystal structure of the free ligand enables powder XRD-based purity verification of commercial batches before use in sensitive metallacrown syntheses.

NIR-Emitting Materials: Lanthanide Metallacrowns for Bioimaging with 100% NdIII Sensitization Efficiency

For research groups developing near-infrared luminescent materials for biological imaging, QuinHA-based Zn₁₆Ln(quinHA)₁₆ metallacrowns achieve the highest NdIII sensitization efficiency (ηsens = 100%) and the highest total quantum yields (QLLn) among the five hydroximate ligand systems systematically compared by Eliseeva et al. (2022) [3]. The quinoline chromophore extends absorption into the visible range (ILCT band at 508 nm) and positions the triplet state (T₁ = 24,150 cm⁻¹) optimally for LnIII sensitization [3]. This quantitative photophysical superiority directly translates to enhanced NIR emission intensity, enabling cellular imaging at lower probe concentrations and reduced excitation power.

Antiviral Fragment-Based Drug Discovery: SARS-CoV-2 NSP13 Helicase Starting Point

N-Hydroxyquinoline-2-carboxamide is a crystallographically validated fragment hit against SARS-CoV-2 NSP13 helicase (PDB 5RLS, 2.278 Å resolution), identified through the Diamond XChem PanDDA fragment screening platform and published in Nature Communications [4][5]. The co-crystal structure provides atomic-resolution detail of the binding pose and protein-ligand interactions, enabling structure-guided fragment growing and merging strategies. For antiviral drug discovery programs, this experimentally determined binding mode offers a credible starting point that can accelerate hit-to-lead optimization, particularly given the high sequence conservation of NSP13 across coronaviruses.

LDH-Targeted Anticancer Agent Development: Patent-Backed Quinoline-2-Hydroxamic Acid Scaffold

For oncology drug discovery programs targeting the Warburg effect via lactate dehydrogenase (LDH) inhibition, N-hydroxyquinoline-2-carboxamide represents a patent-protected scaffold class (WO2023138674A1) distinct from generic hydroxamic acids such as SAHA/vorinostat [6]. The broader quinoline-2-carboxamide chemotype has demonstrated tractable structure-activity relationships, with 8-substituted derivatives achieving nanomolar HDAC inhibition (IC₅₀ = 0.050 µM, 2.74-fold more potent than vorinostat at IC₅₀ = 0.137 µM) and favorable selectivity against normal cells (HUVEC IC₅₀ > 50 µM) [7]. The parent compound QuinHA serves as the reference standard and synthetic precursor for derivative libraries in this therapeutically validated chemical space.

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